

spectroscopic data of gaseous cis-2-butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-2-Butene*

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An In-depth Technical Guide to the Spectroscopic Data of Gaseous **cis-2-Butene**

Introduction

cis-2-Butene ((Z)-but-2-ene) is a significant acyclic alkene, notable as the simplest alkene that demonstrates cis/trans isomerism.[1] It is a colorless, liquefied petroleum gas found in crude oil and is a key petrochemical intermediate.[1][2] A thorough understanding of its molecular structure, vibrational modes, and electronic properties is crucial for applications in combustion research, atmospheric chemistry, and as a reference molecule in theoretical and experimental spectroscopy. This guide provides a comprehensive overview of the spectroscopic data for gaseous **cis-2-butene**, tailored for researchers, scientists, and professionals in drug development. It consolidates data from various spectroscopic techniques, details experimental methodologies, and presents logical workflows to aid in understanding the characterization process.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. For **cis-2-butene**, which belongs to the C_{2v} symmetry group, all 30 of its normal vibrational modes are active in both infrared and Raman spectroscopy.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment. The gas-phase IR spectrum of

cis-2-butene exhibits characteristic absorption bands corresponding to C-H stretching, C=C stretching, and various bending and deformation modes.

Quantitative Data: Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Assignment	Reference
~3050 - 3010	=C-H Stretching	[4][5]
~2975 - 2860	-CH ₃ Stretching	[4]
1650 - 1640	C=C Stretching	[4][5]
~1470 - 1370	C-H Deformation (in -CH ₃ group)	[4]
730 - 665	=C-H Bending (out-of-plane)	[4]

Experimental Protocol: Gas-Phase IR Spectroscopy

The infrared absorption spectra of gaseous **cis-2-butene** have been recorded using prism spectrometers covering a range from approximately 435 to 4000 cm⁻¹.^[6] A typical experimental setup involves a gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl) placed in the sample compartment of the spectrometer. The sample of **cis-2-butene**, with a purity of at least 96%, is introduced into the cell at a controlled pressure (e.g., 200 torr) to obtain the spectrum.^{[3][5]} The path length of the gas cell is chosen to ensure adequate absorption intensity.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Since all vibrational modes of **cis-2-butene** are Raman-active, its spectrum is rich with information.^[3]

Quantitative Data: Raman Frequencies

Most Raman frequencies observed for gaseous **cis-2-butene** coincide closely with its infrared absorption frequencies.^[3] Frequencies below 1037 cm⁻¹ show little difference between the

gaseous and liquid states, while higher frequencies tend to be slightly higher in the gas phase.
[3]

Wavenumber (cm ⁻¹)	Vibrational Assignment / Note	Reference
1636	C=C Stretching	[3]
1464	Complex and depolarized, likely superposition of -CH ₃ deformations	[3]
1390	A ₁ symmetrical deformation of methyl groups (strongly polarized)	[3]
1134	-	[3]
970	Depolarized band	[3]
786	-	[3]
258	-	[3]

Experimental Protocol: Gas-Phase Raman Spectroscopy

The Raman spectrum of gaseous **cis-2-butene** has been obtained using a three-prism glass spectrograph with a linear dispersion of 15 Å/mm at the 4358 Å mercury excitation line.[3] The **cis-2-butene** sample is contained in a sealed tube at a pressure sufficient to generate a detectable scattered signal. The scattered light is collected, typically at a 90-degree angle to the incident beam, passed through the spectrograph to disperse the wavelengths, and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is predominantly a liquid-state technique, the fundamental parameters are critical for molecular identification. The data presented are for **cis-2-butene** in deuterated solvents, which closely approximate the unperturbed molecular state.

Quantitative Data: ¹H and ¹³C NMR

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Note	Reference
^1H	5.37	Quartet	Split by the three protons of the adjacent $-\text{CH}_3$ group	[7]
^1H	1.54	Doublet	Split by the adjacent $=\text{C}-\text{H}$ proton	[7]
^{13}C	124.4	-	Olefinic Carbon ($=\text{CH}$)	[8]
^{13}C	11.3	-	Methyl Carbon ($-\text{CH}_3$)	[8]

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. For analysis, a sample of **cis-2-butene** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), to avoid signals from the solvent's protons.[7][8] Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton and carbon signals defined as 0.0 ppm.[7][8]

Rotational (Microwave) Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational energy levels of a molecule in the gas phase, from which its moments of inertia and, consequently, its detailed molecular structure can be determined.

Quantitative Data: Rotational Constants and Dipole Moment

Parameter	Value	Unit	Reference
Principal Moment of Inertia (I_a)	31.479	amu·Å ²	[9]
Principal Moment of Inertia (I_e)	98.370	amu·Å ²	[9]
Principal Moment of Inertia (I_e)	123.659	amu·Å ²	[9]
Electric Dipole Moment	0.257	D	[9]
Barrier to Internal Rotation	0.73	kcal/mol	[9]

Experimental Protocol: Microwave Spectroscopy

The microwave spectrum was observed in the 20 to 40 Gc/sec range using a Stark-modulated microwave spectrometer.[9] The experiment was conducted at low temperatures (dry ice temperature) to increase signal intensity. The low dipole moment of **cis-2-butene** results in low line intensities and an insufficient Stark effect for complete modulation, making assignment challenging.[9]

Electronic (UV-Vis) and Photoionization Spectroscopy

Electronic spectroscopy involves transitions between electronic energy levels, typically induced by radiation in the ultraviolet and visible regions. For simple alkenes like **cis-2-butene**, these absorptions are found in the vacuum ultraviolet (VUV) region.

Quantitative Data: Absorption and Ionization

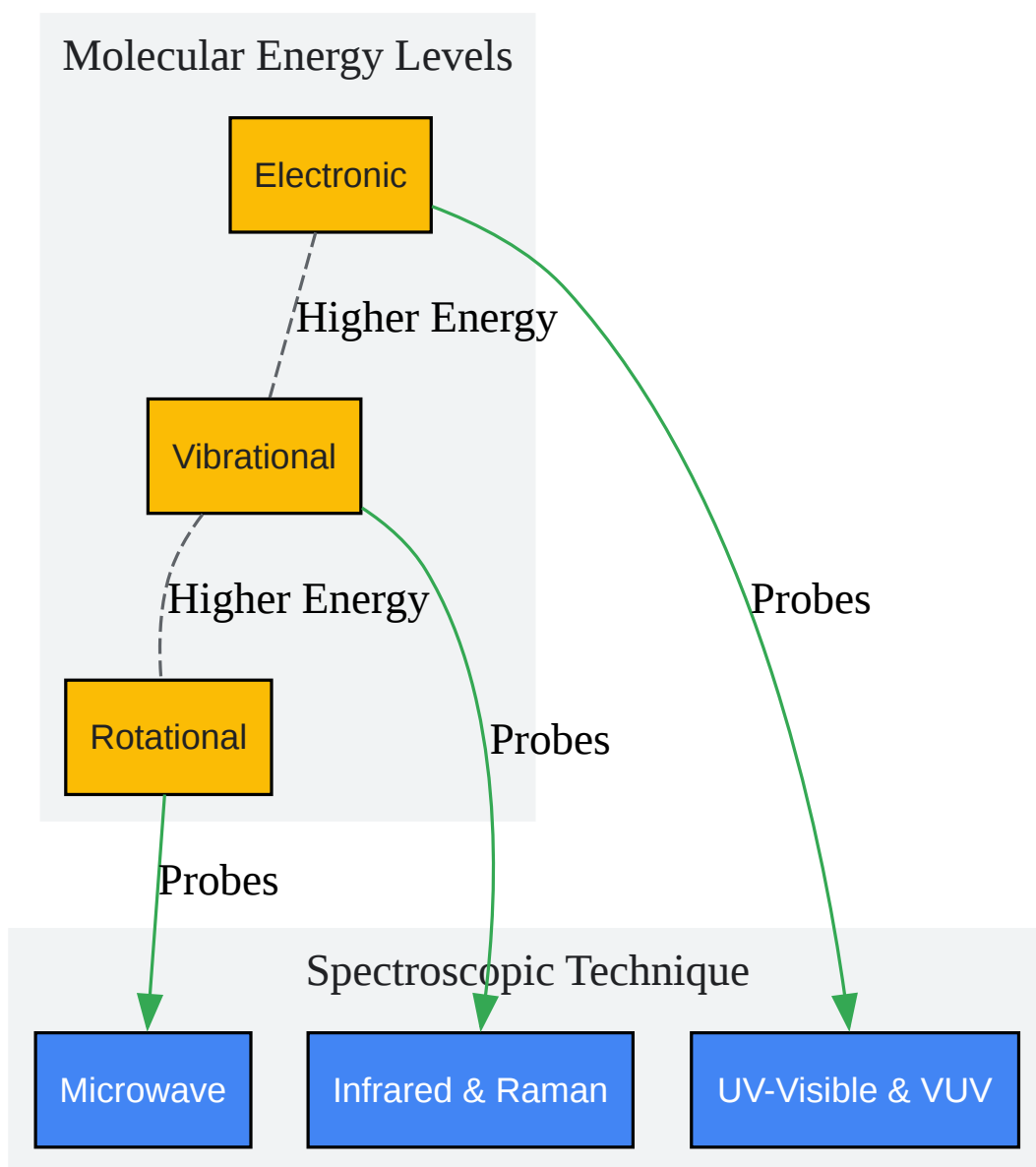
Parameter	Value	Unit	Reference
Max Absorption (gas)	173	nm	[2]
Ionization Potential	9.14	eV	[10]
VUV Absorption Range Studied	5.17 – 9.92	eV	[11][12]

Experimental Protocol: VUV Absorption Spectroscopy

Absolute absorption cross-sections for gaseous **cis-2-butene** have been measured using vacuum ultraviolet spectroscopy.[11][12] These experiments often utilize a synchrotron light source to provide tunable, high-flux VUV radiation. The light is passed through a gas cell containing the sample at a known, low pressure, and the attenuation of the light as a function of wavelength is measured by a detector.

Spectroscopic Analysis Workflows

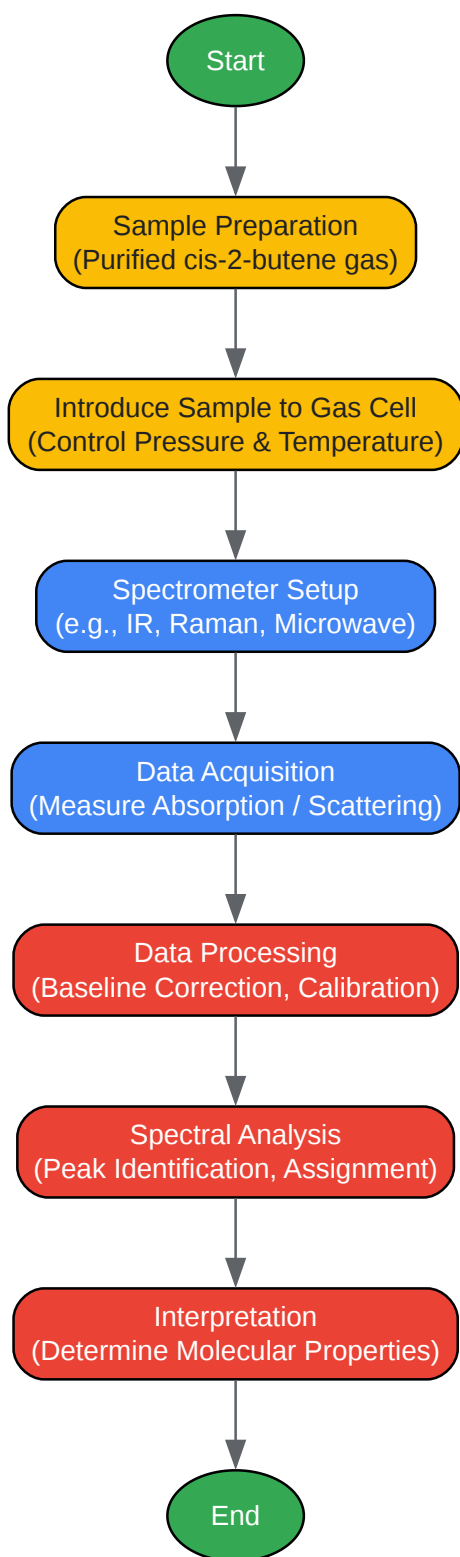
The characterization of a gaseous molecule like **cis-2-butene** involves a logical progression of techniques and analysis. The following diagrams illustrate the relationships between molecular properties and spectroscopic methods, and a generalized workflow for a gas-phase spectroscopy experiment.



Relationship between Molecular Motion and Spectroscopy

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Caption: Molecular motion probed by different spectroscopic techniques.



General Workflow for Gas-Phase Spectroscopy

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Caption: A generalized experimental workflow for gas-phase spectroscopy.

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- To cite this document: BenchChem. [spectroscopic data of gaseous cis-2-butene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086535#spectroscopic-data-of-gaseous-cis-2-butene]

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